molecular formula C13H15NO4 B2811925 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid CAS No. 874595-12-7

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

Cat. No.: B2811925
CAS No.: 874595-12-7
M. Wt: 249.266
InChI Key: AXWVDNBRCWUIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a 4-oxo-4-phenylbutanoyl group via an amide linkage. The 4-oxo-4-phenylbutanoyl moiety introduces both aromatic (phenyl) and ketonic (oxo) functionalities, which influence its physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-11(10-4-2-1-3-5-10)6-7-12(16)14-9-8-13(17)18/h1-5H,6-9H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWVDNBRCWUIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid typically involves the reaction of 4-oxo-4-phenylbutanoic acid with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Ketone Reduction Reactions

The 4-oxo group in the butanoyl moiety undergoes reduction under standard catalytic hydrogenation or Wolff-Kishner conditions:

Reaction Type Conditions Product Yield References
Wolff-Kishner reductionHydrazine hydrate, KOH, diethylene glycol, 215°C4-Phenylbutanoic acid derivative92%
Catalytic hydrogenationH₂, Pd/C, methanol, RTSaturated butanoyl derivativeNot reported

This reduction modifies the compound’s lipophilicity and biological activity by removing the ketone’s electron-withdrawing effects.

Amide Bond Cleavage and Functionalization

The amide linkage (-NH-CO-) participates in hydrolysis and nucleophilic substitution:

Acidic/Basic Hydrolysis

  • Conditions : 6M HCl (reflux, 12h) or 2M NaOH (70°C, 8h)

  • Products :

    • 4-Oxo-4-phenylbutanoic acid (via cleavage of propanoic acid moiety)

    • 3-Aminopropanoic acid derivatives

  • Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water.

Hydrazide Formation

Reaction with hydrazine yields hydrazide intermediates, enabling further derivatization:

text
3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid + NH₂NH₂ → Hydrazide derivative
  • Applications : Precursors for hydrazones and heterocyclic compounds (e.g., pyrroles) .

Carboxylic Acid Reactivity

The terminal -COOH group participates in esterification and salt formation:

Reaction Reagents Product Applications
EsterificationMeOH, H₂SO₄ (cat.)Methyl ester derivativeImproved membrane permeability for biological assays
Salt formationNaOH/KOHSodium/potassium saltEnhanced aqueous solubility

Derivatization via Condensation Reactions

The compound serves as a scaffold for synthesizing hybrid molecules:

Schiff Base Formation

  • Conditions : Aldehydes/ketones, ethanol, Δ

  • Example Reaction :

    3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid+RCHOHydrazone derivative\text{this compound} + \text{RCHO} \rightarrow \text{Hydrazone derivative}
  • Key Observation : Predominance of Z-isomers due to restricted rotation around the CONH bond .

Interaction with Biological Targets

Though not a direct chemical reaction, binding studies reveal:

  • Receptor Affinity : Moderate interaction with cyclooxygenase (COX) enzymes, correlating with anti-inflammatory activity .

  • Metabolic Stability : Susceptibility to hepatic esterase-mediated hydrolysis of ester derivatives .

Comparative Reactivity Table

Functional Group Reaction Partner Reaction Outcome Key Reference
Ketone (4-oxo)HydrazineHydrazone formation
Amide (-NH-CO-)H₂O/H⁺ or OH⁻Hydrolysis to acid/amine
Carboxylic acid (-COOH)Methanol/H⁺Methyl ester

Biological Activity

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, a compound with significant biological implications, has garnered attention in various fields of research, including pharmacology and biochemistry. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an amino acid backbone modified with a ketone group and a phenylbutanoyl moiety. The molecular formula is C12H13NO3C_{12}H_{13}NO_3, and its IUPAC name is this compound.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to altered biochemical profiles in organisms.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways critical for various physiological functions.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have demonstrated that the compound can reduce inflammation markers in vitro and in vivo. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.

3. Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotection by reducing neuronal cell death in models of neurodegeneration. This potential makes it a candidate for further research in the treatment of diseases like Alzheimer's and Parkinson's.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntioxidantReduces oxidative stress
Anti-inflammatoryLowers inflammation markers
NeuroprotectiveProtects neuronal cells

Case Study 1: Antioxidant Efficacy

A study conducted on rat models demonstrated that administration of this compound resulted in a significant decrease in malondialdehyde levels, a marker of oxidative stress. The results indicated an increase in endogenous antioxidant enzyme activities.

Case Study 2: Inflammation Reduction

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in inflammatory disease management.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Findings indicate that the compound exhibits favorable absorption characteristics, making it suitable for oral administration.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid exhibits significant anti-inflammatory and analgesic properties. Preliminary studies suggest its potential to interact with biological pathways involved in pain management, making it a candidate for drug development aimed at treating inflammatory conditions .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. It has been studied for its efficacy against multidrug-resistant bacterial strains and fungal pathogens, including those classified under the ESKAPE group. Derivatives of similar compounds have demonstrated substantial activity against resistant strains, suggesting that modifications to the structure of this compound could enhance its antimicrobial properties .

Drug Development

Given its biological activities, this compound is being investigated as a potential therapeutic agent in various drug formulations. Its ability to modulate pain pathways positions it as a candidate for new analgesics or anti-inflammatory medications .

Research in Proteomics

This compound is also utilized in proteomics research due to its biochemical properties. It serves as a valuable tool for studying protein interactions and functions, contributing to a better understanding of cellular mechanisms and disease processes .

Case Studies

Case Study 1: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce inflammation markers in vitro. The results indicated a significant decrease in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of derivatives related to this compound against resistant bacterial strains. The findings revealed minimum inhibitory concentrations (MICs) that were effective against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential role in addressing antibiotic resistance issues .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Anti-inflammatoryReduces inflammation markersPain management
AnalgesicModulates pain pathwaysNew analgesic development
AntimicrobialEffective against drug-resistant pathogensAddresses antibiotic resistance
Proteomics researchStudies protein interactionsEnhances understanding of cellular mechanisms

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents/Modifications Key Activities References
3-((4-Hydroxyphenyl)amino)propanoic acid -OH at phenyl ring Antimicrobial (ESKAPE pathogens), anticancer, antioxidant
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid -Cl at phenyl ring Not explicitly reported (structural analog)
4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic acid -CF₃ at phenyl ring Potential biochemical applications
3-Benzoylpropionic acid (4-Oxo-4-phenylbutanoic acid) Parent ketonic backbone Intermediate in synthesis

Key Observations :

  • Phenyl Ring Modifications: The substitution of the phenyl ring (e.g., -OH, -Cl, -CF₃) significantly impacts bioactivity. For instance, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit broad-spectrum antimicrobial activity against multidrug-resistant pathogens, likely due to hydrogen bonding and electron-donating effects of the -OH group . In contrast, electron-withdrawing groups like -Cl or -CF₃ (as in ) may enhance metabolic stability or target binding but require further validation.
  • Ketonic vs.
Antimicrobial Activity
  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Demonstrated efficacy against ESKAPE pathogens (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae), with MIC values ranging from 8–64 µg/mL. Activity is attributed to interference with amino acid metabolism pathways critical to bacterial survival .
  • However, the phenyl group could enhance lipophilicity, improving penetration into Gram-negative bacterial membranes .
Anticancer and Antioxidant Activity
  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Showed structure-dependent cytotoxicity (IC₅₀: 10–50 µM) against cancer cell lines (e.g., MCF-7, A549) and antioxidant activity (DPPH radical scavenging: 70–90% at 100 µM) .
  • However, this could also reduce antioxidant capacity compared to phenolic analogs .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Hydroxylated derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit higher aqueous solubility due to -OH groups, whereas the ketonic target compound may favor organic solvents .
  • Metabolic Stability : Electron-withdrawing substituents (e.g., -Cl, -CF₃) in analogs like may reduce oxidative metabolism, extending half-life. The target compound’s ketone group could undergo reduction in vivo, altering bioavailability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid and its derivatives?

  • Methodological Answer: The compound can be synthesized via Michael-type addition reactions, where thioglycolic acid reacts with α,β-unsaturated ketones under controlled conditions (e.g., reflux in water or 2-propanol) . Friedel-Crafts acylation using maleic anhydride is another route to generate the 4-oxo-4-arylbutanoyl backbone, followed by amidation with β-alanine derivatives . Optimization of reaction conditions (solvent polarity, temperature) is critical to minimize side products like oxo-derivatives or dehalogenated byproducts .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer:
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns, particularly for the phenyl and propanoic acid moieties .
  • HPLC-MS (reverse-phase C18 columns, acetonitrile/water gradients) quantifies purity and detects trace impurities .
  • X-ray crystallography resolves stereochemical ambiguities, as demonstrated in structural analogs like 3-[4-(trifluoromethyl)phenyl]propanoic acid .

Q. How can researchers screen the bioactivity of this compound in enzymatic or microbial assays?

  • Methodological Answer:
  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., para-nitrophenyl acetate for esterases) to measure IC₅₀ values under physiologically relevant pH (7.4) and temperature (37°C) .
  • Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against multidrug-resistant pathogens (e.g., Staphylococcus aureus), with MIC values correlated to substituent electronegativity on the phenyl ring .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer:
  • Chiral auxiliaries : Introduce (R)- or (S)-BINOL-based catalysts during Friedel-Crafts acylation to control stereochemistry at the 4-oxo center .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic methyl esters, separating enantiomers via chiral HPLC (e.g., Chiralpak IA columns) .

Q. What strategies optimize substituent effects on the phenyl ring to enhance bioactivity?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., halogens, methoxy, nitro groups) at the 2-, 3-, or 4-positions of the phenyl ring. For example:
  • Electron-withdrawing groups (e.g., -NO₂ at 3-position) improve antimicrobial activity by enhancing membrane penetration .
  • Hydrophobic substituents (e.g., -CF₃) increase binding affinity to hydrophobic enzyme pockets .
  • Computational docking (AutoDock Vina) predicts interactions with target proteins (e.g., dihydrofolate reductase) to prioritize synthetic targets .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Methodological Answer:
  • Cytotoxicity controls : Use MTT assays to rule out nonspecific cell death in mammalian cell lines (e.g., HEK-293) .
  • Metabolic stability testing : Incubate the compound with liver microsomes (human or murine) to assess degradation rates, which may explain reduced efficacy in cellular models .
  • Confocal microscopy : Track cellular uptake (e.g., fluorescein-tagged derivatives) to correlate intracellular concentration with observed activity .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular dynamics (MD) simulations (AMBER or GROMACS): Simulate binding stability to enzymes (e.g., β-lactamases) over 100-ns trajectories, with RMSD/RMSF analysis to identify critical binding residues .
  • QM/MM calculations : Evaluate reaction mechanisms (e.g., acylation of serine hydrolases) using Gaussian09 at the B3LYP/6-31G* level .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.